molecular formula C12H20N2O2 B13182240 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13182240
M. Wt: 224.30 g/mol
InChI Key: ILAMBGPADBVTGV-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a propan-2-yl group at position 3 and a cyclohexanol moiety attached via a methylene bridge at position 3.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O2/c1-9(2)11-13-10(16-14-11)8-12(15)6-4-3-5-7-12/h9,15H,3-8H2,1-2H3

InChI Key

ILAMBGPADBVTGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The critical first step in the synthesis involves the formation of the 1,2,4-oxadiazole ring structure. This is commonly achieved through the reaction of an appropriate nitrile compound with hydrazine hydrate under acidic conditions. This reaction establishes the heterocyclic core that is essential to the target molecule's structure.

Alkylation Process

Following the formation of the oxadiazole ring, an alkylation step is performed to introduce the propan-2-yl (isopropyl) group at the 3-position of the oxadiazole ring. This is typically accomplished using a suitable alkyl halide reagent under basic conditions to facilitate the substitution reaction.

Cyclohexane Ring Formation

The next critical step involves the formation or modification of the cyclohexane ring structure. This can be achieved through various cyclization reactions depending on the specific starting materials and desired substitution patterns.

Hydroxylation Reaction

Specific Preparation Methods for Derivatives

Several derivatives of the target compound have been synthesized and characterized, each with specific preparation methods:

Synthesis of 4-Methyl Derivative

The 4-methyl derivative (4-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) requires specific consideration of the methyl group positioning. The synthesis typically begins with a 4-methylcyclohexanone precursor that undergoes subsequent modifications to incorporate the oxadiazole moiety.

Synthesis of 3-Methyl Derivative

The 3-methyl derivative (3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) presents different synthetic challenges due to the position of the methyl substituent. This compound, with molecular formula C₁₃H₂₂N₂O₂ and molecular weight of 238.33 g/mol, requires careful control of regioselectivity during the synthesis.

Synthesis of 3,4-Dimethyl Derivative

The preparation of the 3,4-dimethyl derivative (3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) involves additional complexity due to the presence of two methyl substituents on the cyclohexane ring. This compound has a molecular formula of C₁₄H₂₄N₂O₂ and a molecular weight of approximately 252.35 g/mol.

Industrial Production Methods

For large-scale production, the synthesis methods are typically optimized to improve efficiency, yield, and cost-effectiveness:

Continuous Flow Reactors

Industrial production often employs continuous flow reactors rather than batch processes to enhance productivity and consistency. This approach allows for better control of reaction parameters and can significantly improve the efficiency of the synthesis.

High-Pressure Conditions

The use of high-pressure conditions in industrial settings can accelerate reaction rates and improve yields for certain steps in the synthesis pathway. This is particularly relevant for challenging transformations such as certain cyclization reactions.

Catalytic Processes

The incorporation of catalysts is a key strategy for industrial-scale synthesis. Catalysts can lower activation energies, improve selectivity, and enhance reaction rates, leading to more efficient production processes.

Reaction Mechanisms and Conditions

Oxadiazole Ring Formation Mechanism

The formation of the 1,2,4-oxadiazole ring typically proceeds through a condensation reaction between an amidoxime and a carboxylic acid derivative. The reaction mechanism involves nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the oxadiazole ring.

Optimal Reaction Conditions

Reaction Step Temperature Range Solvent Catalyst Reaction Time
Oxadiazole Formation 80-120°C DMF/THF Acid catalyst 4-8 hours
Alkylation 25-60°C Acetone/DMF Base (K₂CO₃) 6-12 hours
Cyclohexane Modification 50-100°C Toluene/THF Lewis acid 8-24 hours
Hydroxylation 0-25°C THF/Water Oxidizing agent 2-6 hours

Purification Techniques

After synthesis, the compound typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:

  • Column chromatography using silica gel
  • Recrystallization from appropriate solvent systems
  • Preparative HPLC for high-purity requirements
  • Extraction and washing procedures to remove water-soluble impurities

Spectroscopic Characterization

The successful synthesis of this compound and its derivatives can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the synthesized compounds. For the 3-methyl derivative, characteristic signals would include:

  • ¹H NMR signals for the isopropyl group (doublet for methyl protons)
  • Signals for the methylene linker between the oxadiazole and cyclohexanol
  • Distinctive patterns for the cyclohexane ring protons
  • Signal for the hydroxyl proton (often broad and exchangeable)

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

  • O-H stretching vibration (3200-3600 cm⁻¹)
  • C=N stretching vibration of the oxadiazole ring (1600-1650 cm⁻¹)
  • C-O stretching vibration (1050-1150 cm⁻¹)

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and fragmentation pattern of the synthesized compound. For the 3-methyl derivative, the expected molecular ion peak would be at m/z 238.33.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield cyclohexanone derivatives, while reduction of the oxadiazole ring could produce various amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol moiety may also contribute to its overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol (Target) C₁₂H₂₀N₂O₂ 224.30* 1,2,4-Oxadiazole, cyclohexanol, propan-2-yl Combines hydrophilic (cyclohexanol) and lipophilic (oxadiazole) moieties.
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C₁₃H₁₇N₃O 231.30 1,2,4-Oxadiazole, ethanamine, aryl group Aromatic phenyl group enhances π-π stacking; amine may improve solubility in acids.
(5R)-2-Methylene-5-(1-methylethenyl)cyclohexanol C₁₀H₁₆O 152.23 Cyclohexanol, methylene, methylethenyl Stereospecific (5R configuration); lacks heterocyclic rings.
Methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine C₁₈H₂₄N₄O 312.42* 1,2,4-Oxadiazole, cyclopentyl, methylphenyl CRBP1 inhibitor; complex substituents enhance binding specificity.

Note: Molecular weights marked with * are estimated based on structural formulas due to absence of explicit data in evidence.

Key Comparative Insights

Role of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is a common feature in the target compound and compounds from and . This heterocycle contributes to:

  • Metabolic stability : Resistant to enzymatic degradation compared to esters or amides.
  • Hydrogen-bonding capacity: The N-O groups in oxadiazole can act as hydrogen-bond acceptors, critical for protein-ligand interactions. For example, the compound in binds CRBP1 by mimicking retinol’s hydroxyl group .

The target compound’s oxadiazole-propan-2-yl substituent likely enhances lipophilicity, while the cyclohexanol improves aqueous solubility, balancing pharmacokinetic properties.

Impact of Cyclohexanol vs. Alternative Substituents
  • Cyclohexanol (Target and ): The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or ethanol).
  • Ethanamine (): The primary amine group may confer basicity, enhancing solubility in acidic environments (e.g., gastric fluid) but reducing blood-brain barrier penetration compared to the target’s cyclohexanol .

Biological Activity

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound characterized by its oxadiazole moiety, which is known for various biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 2060053-89-4
  • Molecular Formula : C₁₂H₂₀N₂O₂
  • Molecular Weight : 224.30 g/mol

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole ring have been associated with various pharmacological properties, including:

  • Anticancer Activity : Oxadiazole derivatives have shown potential in cancer therapy. For instance, studies indicate that modifications to oxadiazole compounds can enhance their efficacy as anticancer agents without increasing genotoxicity .
  • Anti-inflammatory Effects : Research has documented the anti-inflammatory properties of oxadiazole derivatives. These compounds are believed to inhibit inflammatory pathways effectively .

Anticancer Potential

A study focusing on oxadiazole derivatives demonstrated that certain compounds could sensitize cancer cells to cisplatin treatment. The combination of specific oxadiazole derivatives with cisplatin significantly induced apoptosis in cancer cell lines such as HCT116. The study utilized various assays including Hoechst staining and Western blot analysis to confirm these findings .

Genotoxicity Assessment

Genotoxicity studies have shown that while some oxadiazole derivatives exhibit weak mutagenic activity, modifications to these compounds can reduce DNA damage effects significantly. For example, a peptidomimetic derivative of an oxadiazole was tested and showed no significant mutagenic response in Ames tests, suggesting safer profiles for therapeutic applications .

Anti-inflammatory Mechanisms

Research has indicated that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. These findings suggest that such compounds could be developed into therapeutic agents for treating conditions characterized by inflammation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerEnhanced apoptosis in HCT116 cells when combined with cisplatin
GenotoxicityReduced mutagenic effects in modified derivatives
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol?

The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization reactions. A common method uses nitrile oxides and amidoximes under microwave irradiation or thermal conditions. For example, the oxadiazole moiety can be formed by reacting a nitrile precursor (e.g., 3-(propan-2-yl)amidoxime) with a cyclohexanol-derived carbonyl compound. Post-functionalization of the cyclohexanol core with the oxadiazole-methyl group is achieved via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products like regioisomers or over-oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the regiochemistry of the oxadiazole ring and substitution pattern on the cyclohexanol. Key signals include the oxadiazole C5-methyl group (~2.1 ppm in 1^1H NMR) and the cyclohexanol hydroxyl proton (~1.5 ppm, broad).
  • X-ray Crystallography : Resolving crystal structures (e.g., similar to cyclohexanol derivatives in ) provides unambiguous confirmation of stereochemistry and bond angles.
  • HPLC-MS : Purity (>95%) can be verified using reverse-phase HPLC with UV detection at 254 nm and mass spectrometry for molecular ion validation .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To address this:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines or microbial strains.
  • Metabolic Stability Testing : Assess compound stability in physiological buffers or liver microsomes to rule out false negatives due to rapid degradation.
  • Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or fluorescence polarization to confirm direct binding to purported targets (e.g., bacterial enzymes) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Simulate interactions between the compound and biological targets (e.g., SARS-CoV-2 main protease in ). Focus on the oxadiazole ring’s hydrogen-bonding potential and the cyclohexanol’s hydrophobic interactions.
  • QSAR Studies : Corrogate substituent effects (e.g., propan-2-yl vs. phenyl groups on the oxadiazole) with activity data to predict optimal modifications.
  • ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and toxicity to prioritize derivatives for synthesis .

Q. What experimental protocols are critical for evaluating the compound’s potential as a therapeutic agent?

  • In Vitro Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices.
  • Enzymatic Inhibition Assays : Test against disease-relevant enzymes (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., celecoxib).
  • In Vivo Pharmacokinetics : Administer the compound in rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

Methodological Considerations

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Use deuterated internal standards (e.g., cyclohexanol-d12_{12}) to improve accuracy.
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) minimizes matrix effects .

Q. How can regiochemical ambiguity in the oxadiazole ring be resolved during synthesis?

  • Isotopic Labeling : Incorporate 15^{15}N-labeled precursors to track nitrogen positions via 15^{15}N NMR.
  • Competitive Cyclization Studies : Compare reaction outcomes using nitrile oxides with varying electronic properties to favor the desired regioisomer .

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